molecular formula C16H21N5O B2399763 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034201-58-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No. B2399763
CAS RN: 2034201-58-4
M. Wt: 299.378
InChI Key: XHKJRRGPLFSUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for various neurological and psychiatric disorders.

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the serine/threonine protein kinases and plays a crucial role in regulating cell cycle progression, promoting cell growth, inhibiting cell apoptosis, and controlling cytoskeleton functions .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This interaction inhibits the kinase activity of CDK2, leading to changes in cell cycle progression and other cellular functions regulated by this kinase .

Biochemical Pathways

The inhibition of CDK2 affects multiple biochemical pathways. CDK2 is a key effector of the Rho family GTPases Rac and Cdc42 . Therefore, the inhibition of CDK2 can impact the signaling pathways regulated by these GTPases, including pathways involved in cell growth, apoptosis, and cytoskeleton functions .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacological effect.

Result of Action

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide can lead to significant molecular and cellular effects. It can inhibit cell proliferation, migration, and invasion, particularly in the A549 cell line . These effects suggest potential anticancer activity of the compound.

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(13-2-1-7-17-13)18-12-5-8-21(9-6-12)15-10-14(19-20-15)11-3-4-11/h1-2,7,10-12,17H,3-6,8-9H2,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKJRRGPLFSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide

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